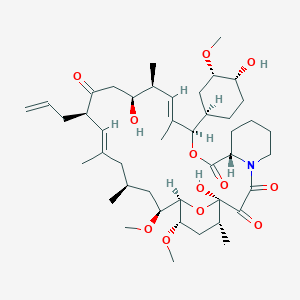
(E/Z)-FK-506 26,28-Allylic Ester Rearrangement Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of FK-506 involves a highly convergent approach utilizing block coupling strategies, where the top and bottom halves of the molecule are coupled by the addition of a vinyl cuprate to a spiroenone, revealing the alpha-allyl aldol functionality through a reductive opening of the spiroenone system. This process is crucial for the introduction of (E/Z)-FK-506 26,28-allylic ester rearrangement impurities, which can occur during these complex synthetic steps (Ireland et al., 1996).
Molecular Structure Analysis
The molecular structure of these impurities is significantly influenced by the stereochemistry of the allylic esters involved in the synthesis. The ortho ester Claisen rearrangement, for example, demonstrates significant diastereoselection in both E and Z allylic alcohols, which is crucial for understanding the structure of the resulting impurities (Daub et al., 1997).
Chemical Reactions and Properties
The chemical reactions involving the (E/Z)-FK-506 26,28-allylic ester impurities include various rearrangements and the biosynthesis of the allyl moiety, critical for FK506's biological activity. This biosynthesis pathway elucidates the unique structural features of FK-506 impurities, highlighting the role of a dedicated polyketide synthase (Mo et al., 2011).
Physical Properties Analysis
The physical properties of these impurities can be inferred from their synthesis and molecular structure. The presence of allylic esters and their rearrangement leads to unique stereochemical configurations, impacting the compound's physical state, solubility, and stability. Metal-catalyzed rearrangements of allylic esters, for example, shed light on the reaction conditions influencing the physical properties of these compounds (Oehlschlager et al., 1984).
Chemical Properties Analysis
The chemical properties of (E/Z)-FK-506 26,28-allylic ester impurities are closely tied to their reactivity and the types of chemical transformations they undergo. Notably, the Claisen rearrangement of allylic azides to γ-azidoesters and -acids underlines the reactivity of such impurities, offering insights into their chemical behavior (Craig et al., 2011).
Aplicaciones Científicas De Investigación
Metal-Catalyzed Rearrangements of Allylic Esters
Research by Oehlschlager, Mishra, and Dhami (1984) demonstrated that palladium catalyzes the rearrangement of allylic esters with high E specificity. This process facilitates stereospecific 1,3-diene synthesis from bis E,Z-allylic acetates, underscoring the method's utility in constructing stereochemically defined dienes without Z allylic isomer contamination (Oehlschlager, Mishra, & Dhami, 1984).
Acyclic Stereoselection in Ortho Ester Claisen Rearrangement
Daub et al. (1997) highlighted the diastereoselective ortho ester Claisen rearrangement of trisubstituted allylic alcohols. This reaction exhibits significant selectivity based on the geometry of the starting allylic alcohol, leading to different diastereomeric products. Such selectivity is pivotal for synthesizing complex molecules with defined stereochemistry (Daub et al., 1997).
Mechanistic Insights into Allylic Ester Rearrangements
Mason and Emslie (1994) explored the DABCO-catalyzed rearrangement of allylic esters, revealing a two-path mechanism. Their work contributes to understanding the underlying processes in allylic rearrangements, which is crucial for developing more efficient and selective synthetic methods (Mason & Emslie, 1994).
Application in Natural Product Synthesis
The total synthesis of FK-506, as reported by Ireland, Gleason, Gegnas, and Highsmith (1996), illustrates the practical application of allylic ester rearrangements in the synthesis of complex natural products. Their convergent synthetic strategy leverages these rearrangements for assembling the FK-506 molecule, highlighting the technique's utility in natural product synthesis (Ireland et al., 1996).
Safety And Hazards
The only information I found related to safety and hazards is from a product listing on Benchchem1. However, it does not provide specific details about the safety and hazards of “(E/Z)-FK-506 26,28-Allylic Ester Rearrangement Impurity”.
Propiedades
IUPAC Name |
(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69NO12/c1-10-13-30-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-29(6)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(31-15-16-33(46)36(23-31)53-7)28(5)21-27(4)34(47)24-35(30)48/h10,19,21,26-27,29-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,28-21+/t26-,27-,29+,30+,31+,32-,33+,34-,36-,37-,38-,39-,40+,44+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISNOWSTVWQKDD-NNRSKTCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(=CC(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C)C4CCC(C(C4)OC)O)O)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](/C(=C/[C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C)[C@@H]4CC[C@H]([C@H](C4)OC)O)O)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69NO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156621058 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)

![(8aR,12aS,13aS)-12-(Ethanesulfonyl)-3-methoxy-5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)
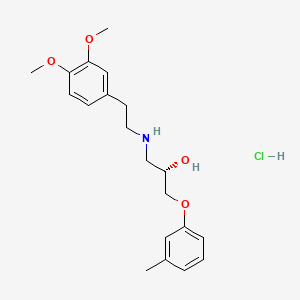
![Tert-butyl N-[4-(oxan-2-yloxy)cyclohexyl]carbamate](/img/structure/B1147173.png)
![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluorobo](/img/structure/B1147176.png)
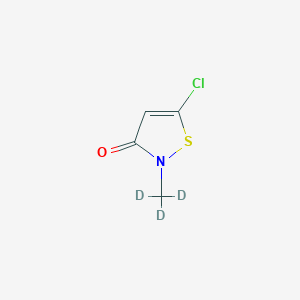
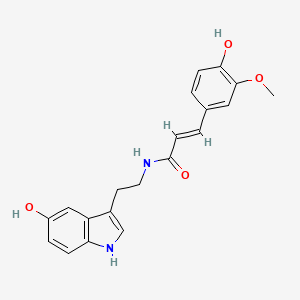
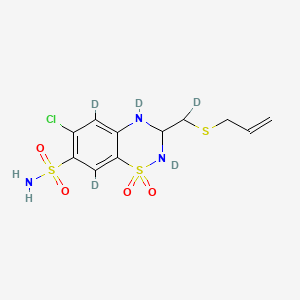
![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)